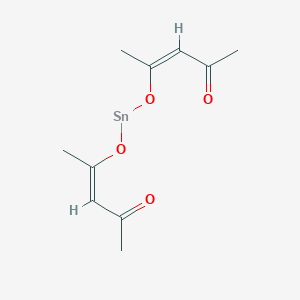
1-(alpha-(Hydroxymethyl)phenethyl)-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(alpha-(Hydroxymethyl)phenethyl)-3-phenylurea (also known as HPUra) is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. This compound is a derivative of phenethylamine and urea, which are both common organic compounds found in nature. HPUra has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mechanism Of Action
The mechanism of action of HPUra involves the inhibition of carbonic anhydrase, which is an enzyme that catalyzes the reversible conversion of carbon dioxide and water to bicarbonate and protons. This inhibition leads to a decrease in the production of bicarbonate ions, which can have various physiological effects depending on the context.
Biochemical And Physiological Effects
HPUra has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase, the reduction of intraocular pressure, and the induction of apoptosis in cancer cells. HPUra has also been shown to have anti-convulsant properties and has been studied in the context of epilepsy.
Advantages And Limitations For Lab Experiments
HPUra has several advantages for laboratory experiments, including its relatively simple synthesis, its ability to inhibit carbonic anhydrase, and its potential for use in the treatment of various diseases. However, there are also limitations to the use of HPUra in laboratory experiments, including its potential toxicity and its variable purity and yield depending on the synthesis method used.
Future Directions
There are several future directions for the study of HPUra, including the development of more efficient synthesis methods, the study of its potential applications in the treatment of various diseases, and the investigation of its potential toxicity and side effects. Additionally, the study of HPUra in combination with other compounds may lead to the development of novel therapeutic agents with improved efficacy and reduced toxicity.
Synthesis Methods
HPUra can be synthesized using a variety of methods, including the reaction of phenethylamine with isocyanate, and the reaction of phenethylamine with phosgene followed by reaction with hydroxylamine. The synthesis of HPUra is relatively simple and can be achieved using standard laboratory techniques. However, the purity and yield of the compound can vary depending on the method used.
Scientific Research Applications
HPUra has been used in various scientific research applications, including the study of its mechanism of action and its physiological effects. HPUra has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. This inhibition has been studied in the context of various diseases, including glaucoma, epilepsy, and cancer.
properties
CAS RN |
19071-54-6 |
|---|---|
Product Name |
1-(alpha-(Hydroxymethyl)phenethyl)-3-phenylurea |
Molecular Formula |
C16H18N2O2 |
Molecular Weight |
270.33 g/mol |
IUPAC Name |
1-(1-hydroxy-3-phenylpropan-2-yl)-3-phenylurea |
InChI |
InChI=1S/C16H18N2O2/c19-12-15(11-13-7-3-1-4-8-13)18-16(20)17-14-9-5-2-6-10-14/h1-10,15,19H,11-12H2,(H2,17,18,20) |
InChI Key |
XIWZYXYULUDTSB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(CO)NC(=O)NC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)NC(=O)NC2=CC=CC=C2 |
synonyms |
1-(alpha-(Hydroxymethyl)phenethyl)-3-phenylurea |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



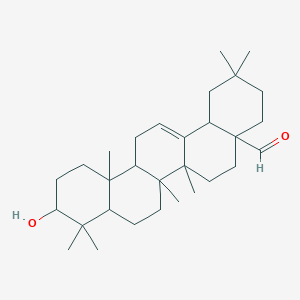
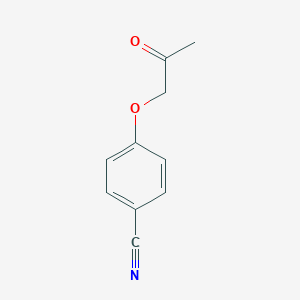
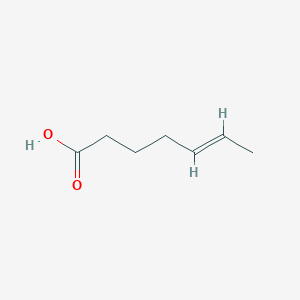
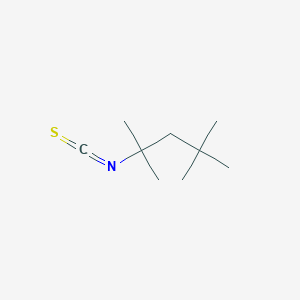

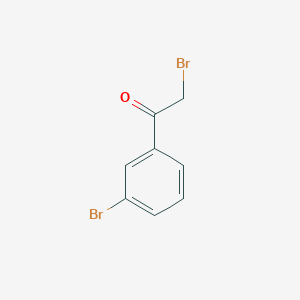
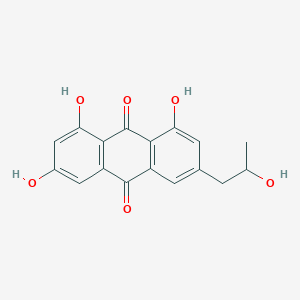
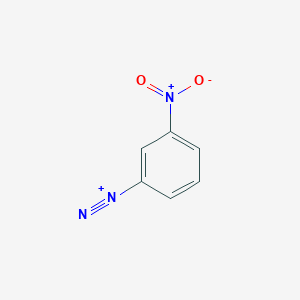
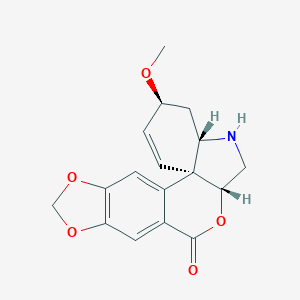
![2-[(2-carboxyphenyl)carbamoyl]benzoic Acid](/img/structure/B97061.png)
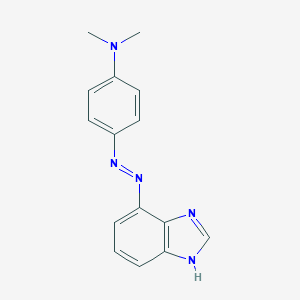
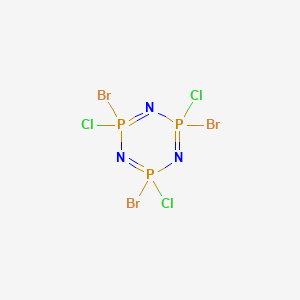
![exo-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl methacrylate](/img/structure/B97067.png)
